molecular formula C13H17NO3 B8617730 Ethyl 2-(6-aminochroman-2-yl)acetate CAS No. 181074-34-0

Ethyl 2-(6-aminochroman-2-yl)acetate

Cat. No.: B8617730
CAS No.: 181074-34-0
M. Wt: 235.28 g/mol
InChI Key: FOBRYDDFZKXCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-aminochroman-2-yl)acetate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

181074-34-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-(6-amino-3,4-dihydro-2H-chromen-2-yl)acetate

InChI

InChI=1S/C13H17NO3/c1-2-16-13(15)8-11-5-3-9-7-10(14)4-6-12(9)17-11/h4,6-7,11H,2-3,5,8,14H2,1H3

InChI Key

FOBRYDDFZKXCFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC2=C(O1)C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into the ethyl 2-(6-(tert-butyloxycarbonylamino)chroman-2-yl)acetate toluene solution of Example 3 (7 L) was added 1480 g of trifluoroacetic acid. The solution was warmed to 60° C. for 2 h. After distilling-off about 2 L of toluene under reduced pressure (T≦60° C.), the mixture was cooled to room temperature. About 10 L of 10% (w/w) of aqueous sodium bicarbonate was added slowly to the well-stirred mixture until the pH was above 7. The mixture was stirred for 20 min and the aqueous fraction separated. The aqueous fraction was extracted with 3×1 L of toluene. The combined organic fractions were washed with 3 L of brine, dried over 200 g of anhydrous sodium sulfate, and filtered. The volume of solvent was reduced to 6 L by distillation under reduced pressure (T≦60° C.) to provide a toluene solution of ethyl 2-(6-aminochroman-2-yl)acetate.
Name
ethyl 2-(6-(tert-butyloxycarbonylamino)chroman-2-yl)acetate toluene
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
1480 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

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